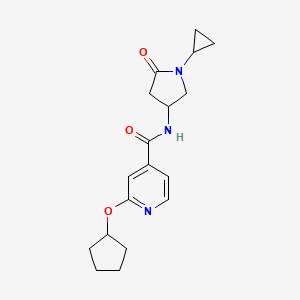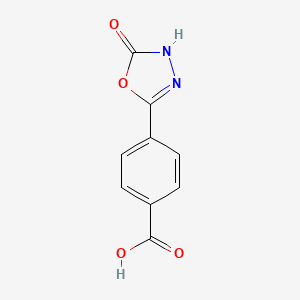
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been found to have significant biochemical and physiological effects. In
作用機序
The mechanism of action of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as serine proteases. This inhibition can lead to a reduction in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in various physiological processes, such as blood coagulation and inflammation. Additionally, it has been found to have potential anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has been found to have potential applications in the development of drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate. One direction is to further investigate its mechanism of action, which can provide insights into its potential applications in the development of drugs for the treatment of various diseases. Additionally, future studies can focus on the synthesis of other chemical compounds using Tert-butyl (this compound)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate as a starting material. Furthermore, research can be conducted to explore its potential applications in other fields, such as materials science and catalysis.
合成法
The synthesis of Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves a multistep process. The first step involves the reaction of tert-butyl (this compound)-2-hydroxypyrrolidine-1-carboxylate with 2-bromoacetyl bromide in the presence of a base. The resulting product is then treated with sodium fluoride to obtain Tert-butyl (this compound)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate.
科学的研究の応用
Tert-butyl (Tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has been found to have various scientific research applications. It is commonly used in the synthesis of other chemical compounds, such as pyrrolidine-based inhibitors of serine proteases. Additionally, it has been found to have potential applications in the development of drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
tert-butyl (2S,4S)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBNPAYJBDGZTR-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

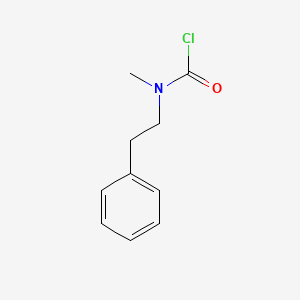
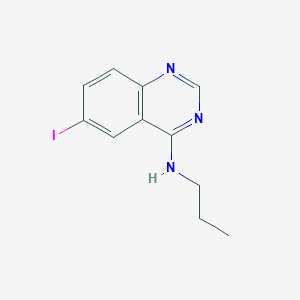
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)
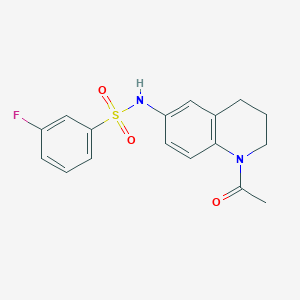
![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
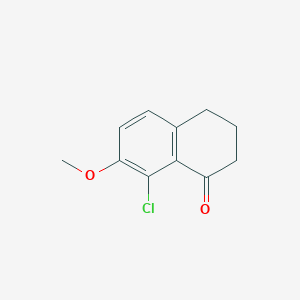


![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)
